

"4-Iodo-2-methyl-1-(trifluoromethyl)benzene molecular weight and formula"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Cat. No.:	B1400498

[Get Quote](#)

An In-depth Technical Guide to 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

For professionals in chemical research and pharmaceutical development, the strategic selection of building blocks is paramount to synthetic success. Aryl halides bearing trifluoromethyl groups are a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a detailed technical overview of **4-Iodo-2-methyl-1-(trifluoromethyl)benzene**, a versatile reagent for introducing the valuable 2-methyl-1-(trifluoromethyl)phenyl moiety into complex molecular architectures.

Core Molecular Profile

4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS Number: 930599-57-8) is a substituted aromatic compound that serves as a key intermediate in organic synthesis.^[1] Its structure is characterized by an iodine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl (CF₃) group at the 1-position of the benzene ring.

Physicochemical Properties

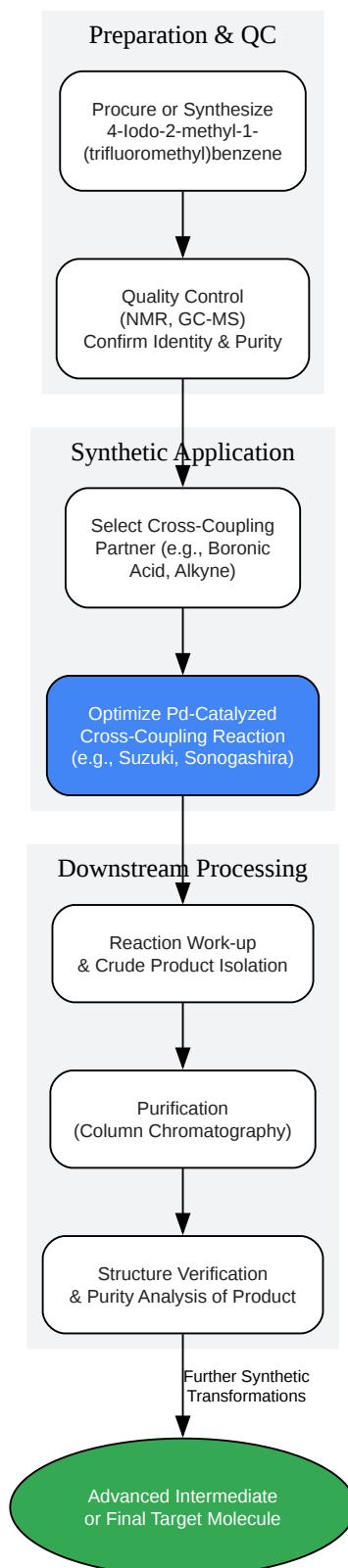
Precise experimental data such as boiling point and density for this specific isomer are not extensively documented in publicly available literature. However, based on related isomers like 1-Iodo-4-(trifluoromethyl)benzene, which has a boiling point of 185-186 °C and a density of approximately 1.851 g/mL, similar values can be anticipated.^[2]

Property	Value	Source
Molecular Formula	$C_8H_6F_3I$	[1]
Molecular Weight	286.04 g/mol	[1]
CAS Number	930599-57-8	[1]
Physical Form	Liquid	[1]
Flash Point	~138.7 °C	[1]

Structural and Spectroscopic Characterization

While specific spectral data sets for this compound are not widely published, its structure allows for predictable spectroscopic signatures. A scientist would use a combination of NMR (1H , ^{13}C , ^{19}F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

- 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm) and a singlet in the aliphatic region (~2.5 ppm) for the methyl group. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.
- ^{13}C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
- ^{19}F NMR: The fluorine NMR should display a singlet corresponding to the three equivalent fluorine atoms of the CF_3 group.[\[3\]](#) This technique is exceptionally sensitive for assessing purity and monitoring reactions involving fluorinated compounds.
- Mass Spectrometry: Electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M^+) at m/z 286, along with characteristic fragmentation patterns, including the loss of iodine ($M-127$) and other fragments.


The Scientific Rationale: Synthetic Utility and Mechanistic Insights

The synthetic value of **4-Iodo-2-methyl-1-(trifluoromethyl)benzene** stems from two key structural features: the reactive carbon-iodine bond and the influential trifluoromethyl group.

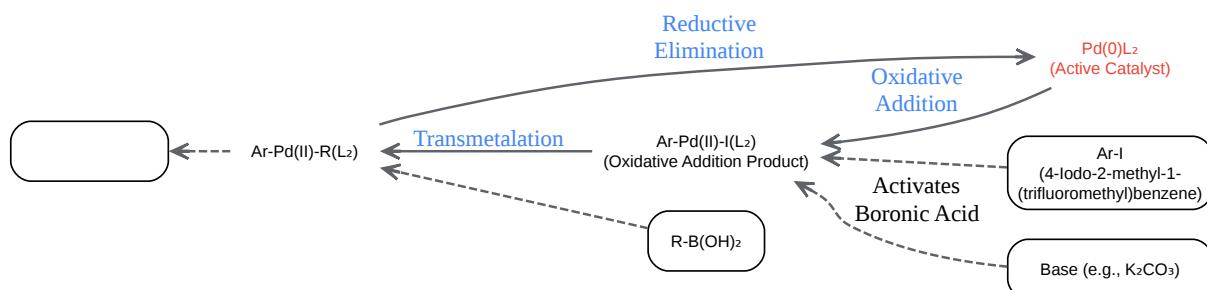
The Role of the Trifluoromethyl Group: The $-CF_3$ group is a powerful electron-withdrawing substituent. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.^[4] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.

The Reactivity of the Aryl-Iodide Bond: The carbon-iodine bond is the most reactive among the aryl halides ($I > Br > Cl > F$) in the oxidative addition step of palladium-catalyzed cross-coupling reactions.^[5] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making this compound an excellent electrophile for constructing new carbon-carbon and carbon-heteroatom bonds.

Below is a logical workflow for the utilization of this building block in a research context.

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing the title compound.


Key Applications in Cross-Coupling Chemistry

This molecule is an ideal substrate for palladium-catalyzed reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond between an organohalide and an organoboron compound. It is one of the most robust and widely used methods for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

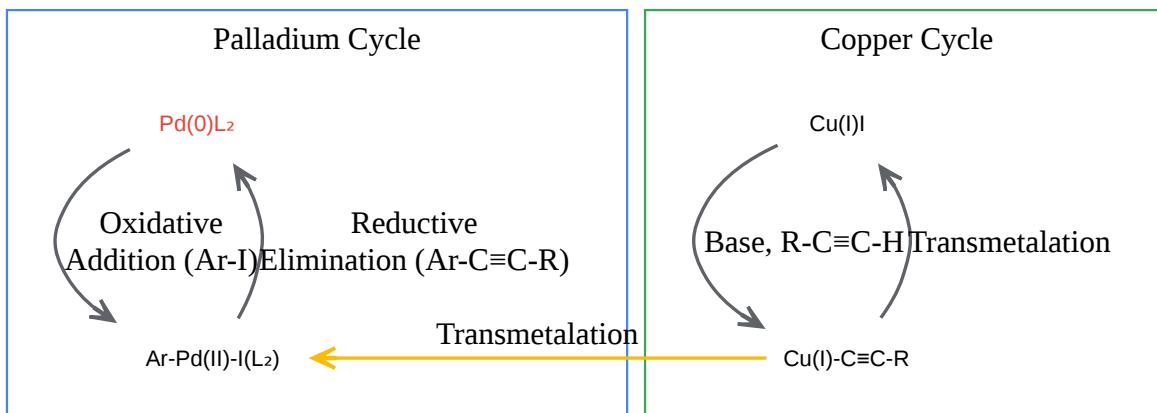
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The choice of a palladium(0) source, a phosphine ligand, and a base is critical. The base activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium. The ligand stabilizes the palladium center and modulates its reactivity.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol that serves as a starting point for optimization.


- **Vessel Preparation:** To an oven-dried Schlenk flask, add **4-Iodo-2-methyl-1-(trifluoromethyl)benzene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 mmol).

- Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 mmol, 3 mol%).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total), via syringe.
- Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne. This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, structures found in advanced materials and complex natural products.

Mechanistic Rationale: The reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.^[6] The palladium complex undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free protocols have also been developed.^[7]

[Click to download full resolution via product page](#)

Caption: Dual catalytic cycles in the Sonogashira reaction.

Representative Protocol: Sonogashira Coupling

This is a generalized protocol that serves as a starting point for optimization.

- **Vessel Preparation:** To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
- **Reagent Addition:** Add **4-Iodo-2-methyl-1-(trifluoromethyl)benzene** (1.0 mmol) and a suitable solvent like anhydrous tetrahydrofuran (THF) or DMF (10 mL).
- **Base and Alkyne:** Add an amine base, such as triethylamine (Et₃N, 2.0 mmol), followed by the dropwise addition of the terminal alkyne (1.1 mmol).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion by TLC or GC-MS.
- **Work-up:** Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated ammonium chloride solution and then brine.

- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue via flash column chromatography.

Safety and Handling

As a laboratory chemical, **4-Iodo-2-methyl-1-(trifluoromethyl)benzene** must be handled with appropriate care.

- GHS Classification: The compound is typically classified with the GHS07 pictogram (Harmful).[1]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place, protected from light. [1]

Conclusion

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a high-value building block for researchers in drug discovery and materials science. Its structural features—a highly reactive iodine atom for facile cross-coupling and a strategically placed trifluoromethyl group for modulating molecular properties—make it an enabling tool for modern synthetic chemistry. Understanding the underlying mechanisms of its key reactions, such as the Suzuki-Miyaura and Sonogashira couplings, empowers scientists to rationally design and execute synthetic routes to novel and complex molecules. While detailed physicochemical and spectroscopic data require further dissemination, the established reactivity patterns of aryl iodides provide a robust framework for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. New ^{19}F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. ["4-Iodo-2-methyl-1-(trifluoromethyl)benzene molecular weight and formula"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1400498#4-iodo-2-methyl-1-trifluoromethyl-benzene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com